molecular formula C11H24N4O B13634617 2-Amino-4-(methyl(1-methylpiperidin-4-yl)amino)butanamide

2-Amino-4-(methyl(1-methylpiperidin-4-yl)amino)butanamide

Cat. No.: B13634617
M. Wt: 228.33 g/mol
InChI Key: NJFTWMVJNOAQEK-UHFFFAOYSA-N
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Description

2-Amino-4-(methyl(1-methylpiperidin-4-yl)amino)butanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an amino group, a piperidine ring, and a butanamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(methyl(1-methylpiperidin-4-yl)amino)butanamide typically involves multiple steps, including the formation of the piperidine ring and the subsequent attachment of the amino and butanamide groups. One common method involves the condensation of 4,4-dimethoxyl-2-butanone with cyanoacetamide in the presence of ammonium acetate and acetic acid as catalysts . This is followed by cyclization, chlorination, and hydrolysis to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(methyl(1-methylpiperidin-4-yl)amino)butanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The amino and piperidine groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethylformamide (DMF) or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Mechanism of Action

The mechanism of action of 2-Amino-4-(methyl(1-methylpiperidin-4-yl)amino)butanamide involves its interaction with specific molecular targets and pathways. For instance, it inhibits the activity of inducible nitric oxide synthase (iNOS) by binding to its active site, thereby preventing the production of nitric oxide . This inhibition can have various biological effects, including anti-inflammatory and neuroprotective actions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-(methyl(1-methylpiperidin-4-yl)amino)butanamide is unique due to its combination of an amino group, a piperidine ring, and a butanamide backbone

Properties

Molecular Formula

C11H24N4O

Molecular Weight

228.33 g/mol

IUPAC Name

2-amino-4-[methyl-(1-methylpiperidin-4-yl)amino]butanamide

InChI

InChI=1S/C11H24N4O/c1-14-6-3-9(4-7-14)15(2)8-5-10(12)11(13)16/h9-10H,3-8,12H2,1-2H3,(H2,13,16)

InChI Key

NJFTWMVJNOAQEK-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)N(C)CCC(C(=O)N)N

Origin of Product

United States

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